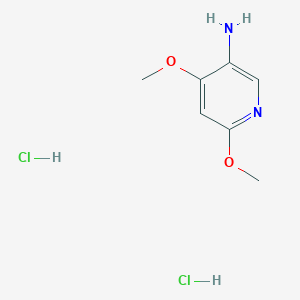

4,6-Dimethoxypyridin-3-amine dihydrochloride

Description

Properties

IUPAC Name |

4,6-dimethoxypyridin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.2ClH/c1-10-6-3-7(11-2)9-4-5(6)8;;/h3-4H,8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDBXMMGHYQMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1N)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696053 | |

| Record name | 4,6-Dimethoxypyridin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50503-42-9 | |

| Record name | 4,6-Dimethoxypyridin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-Dimethoxypyridin-3-amine Dihydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4,6-Dimethoxypyridin-3-amine dihydrochloride (CAS Number: 50503-42-9), a pivotal, yet often overlooked, heterocyclic building block. Moving beyond a simple data sheet, this document delves into the causality behind its synthetic routes, its strategic application in medicinal chemistry, and the analytical methodologies crucial for its characterization. The insights provided herein are curated to empower researchers in leveraging this versatile molecule for the rational design and synthesis of novel therapeutic agents.

Strategic Importance in Medicinal Chemistry: The Pyridine and Pyrimidine Scaffolds

The pyridine ring is a cornerstone in drug design, with a significant number of FDA-approved drugs featuring this heterocycle. Its presence can influence a molecule's pharmacological activity, solubility, and metabolic stability. Similarly, the pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role in a multitude of clinically successful drugs.[1] this compound combines the advantageous features of a substituted pyridine core with a reactive amino group, positioning it as a valuable starting material for the synthesis of more complex, biologically active molecules.

Its primary utility lies in its role as a precursor to fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines.[2] This class of compounds has garnered significant attention for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic placement of the amino and methoxy groups on the pyridine ring of 4,6-Dimethoxypyridin-3-amine dictates the regioselectivity of subsequent cyclization reactions, making it a powerful tool for targeted synthesis.

Physicochemical and Spectroscopic Profile

Table 1: Physicochemical Properties of 4,6-Dimethoxypyridin-3-amine and its Dihydrochloride Salt

| Property | Value (Estimated) | Rationale/Reference |

| Molecular Formula | C₇H₁₂Cl₂N₂O₂ | From CAS Number 50503-42-9 |

| Molecular Weight | 227.09 g/mol | From CAS Number 50503-42-9 |

| Appearance | White to off-white solid | Typical for aminopyridine hydrochlorides |

| pKa | 5.5 - 6.5 | Based on the pKa of 3-aminopyridine (6.03) and the electron-donating effect of methoxy groups.[3] |

| logP (for free base) | ~0.8 | Estimated based on the logP of 3-aminopyridine (0.1) and the contribution of two methoxy groups.[4] |

| Solubility | Soluble in water and methanol; sparingly soluble in less polar organic solvents. | Hydrochloride salts of amines generally exhibit good solubility in polar protic solvents.[5] |

Spectroscopic Characterization:

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from similar compounds.[6][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the two methoxy groups (as singlets), and the protons of the amino group (which may be a broad singlet and exchangeable with D₂O). The dihydrochloride form may influence the chemical shifts of the protons adjacent to the nitrogen atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the seven unique carbon atoms in the molecule. The carbons attached to the oxygen and nitrogen atoms will be deshielded and appear at a lower field.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected for the N-H stretching of the primary amine and the ammonium salt, C-N stretching, C=C and C=N stretching of the aromatic ring, and C-O stretching of the methoxy groups.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent protonated molecular ion peak ([M+H]⁺) corresponding to the free base (C₇H₁₀N₂O₂). High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[2]

Synthesis and Purification: A Proposed Methodology

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Nitration of 2,4-Dimethoxypyridine

-

To a solution of 2,4-dimethoxypyridine in concentrated sulfuric acid, cooled to 0 °C, slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid).

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product, 2,4-dimethoxy-5-nitropyridine.

-

Filter, wash with water, and dry the solid product.

Step 2: Reduction of the Nitro Group

-

Dissolve the 2,4-dimethoxy-5-nitropyridine in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, palladium on carbon (Pd/C), and subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator.

-

Alternatively, a chemical reducing agent like tin(II) chloride in hydrochloric acid can be used.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Filter off the catalyst (if using Pd/C) and remove the solvent under reduced pressure to obtain the crude 4,6-Dimethoxypyridin-3-amine.

Step 3: Formation of the Dihydrochloride Salt

-

Dissolve the crude amine in a minimal amount of a suitable organic solvent (e.g., isopropanol or diethyl ether).

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

The dihydrochloride salt should precipitate out of the solution.

-

Filter the solid, wash with a small amount of the solvent, and dry under vacuum to yield this compound.

Workflow Diagram: Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following is a general protocol for the analysis of this compound.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 260-280 nm for pyridine derivatives).

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

Diagram: Analytical Workflow

Caption: A typical workflow for the analytical characterization of a synthesized compound.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The aminopyrimidine and pyridopyrimidine scaffolds are well-established as "hinge-binding" motifs in a large number of kinase inhibitors.[1][9] These scaffolds mimic the adenine ring of ATP, allowing them to bind to the ATP-binding pocket of kinases and inhibit their activity. 4,6-Dimethoxypyridin-3-amine serves as a key precursor for the synthesis of pyrido[2,3-d]pyrimidines, which are potent inhibitors of various kinases, including those involved in cancer cell proliferation and survival.

Proposed Signaling Pathway Involvement: The PI3K/Akt/mTOR Pathway

Given that many pyrido[2,3-d]pyrimidine derivatives have been investigated as kinase inhibitors, it is plausible that compounds synthesized from 4,6-Dimethoxypyridin-3-amine could target key kinases in oncogenic signaling pathways. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Diagram: Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway

Caption: A simplified diagram showing the potential inhibition of the PI3K signaling pathway.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol outlines a general method for the synthesis of a pyrido[2,3-d]pyrimidine, a class of compounds for which 4,6-Dimethoxypyridin-3-amine is a key precursor.[10][11]

-

Condensation Reaction: React 4,6-Dimethoxypyridin-3-amine with a suitable β-ketoester or a related three-carbon synthon in a high-boiling solvent such as diphenyl ether or Dowtherm A.

-

Cyclization: Heat the reaction mixture to a high temperature (typically >200 °C) to facilitate the intramolecular cyclization and formation of the fused pyrido[2,3-d]pyrimidine ring system.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with a non-polar solvent to precipitate the product. The solid is then collected by filtration and purified by recrystallization or column chromatography.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. The Safety Data Sheet (SDS) should always be consulted before use. General safety recommendations include:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a versatile and valuable building block in the arsenal of the medicinal chemist. Its strategic arrangement of functional groups provides a reliable entry point for the synthesis of complex heterocyclic scaffolds, particularly the biologically significant pyrido[2,3-d]pyrimidines. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective application in the design and development of novel kinase inhibitors and other potential therapeutic agents. This guide has aimed to provide a comprehensive and practical overview to aid researchers in unlocking the full potential of this important synthetic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. orgchemres.org [orgchemres.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4,6-Dimethoxypyridin-3-amine | 89943-34-0 | Benchchem [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 10. Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 11. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dimethoxypyridin-3-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 4,6-Dimethoxypyridin-3-amine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific salt, this document synthesizes information from authoritative sources on analogous structures and fundamental chemical principles to offer a robust profile for researchers.

Introduction: The Significance of Pyridine Scaffolds and their Salts

Pyridine derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1] Their unique electronic properties and ability to engage in various intermolecular interactions make them privileged structures in drug design. The formation of salts, particularly hydrochloride salts of amine-containing active pharmaceutical ingredients (APIs), is a common and critical strategy in drug development. This practice can significantly enhance aqueous solubility, improve stability, and facilitate handling and formulation, thereby increasing the bioavailability of the drug substance.[2]

This compound presents as a molecule with potential for further chemical elaboration, leveraging the reactivity of the amino group and the electronic nature of the dimethoxy-substituted pyridine ring. Understanding its core physicochemical properties is the first step in unlocking its potential as a building block for novel therapeutics.

Molecular Structure and Identification

A clear understanding of the molecular structure is paramount. The dihydrochloride salt formation involves the protonation of two basic nitrogen atoms.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound

Core Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of this compound.

| Property | Value | Source/Basis for Estimation |

| CAS Number | 50503-42-9 | [3] |

| Molecular Formula | C₇H₁₂Cl₂N₂O₂ | [3] |

| Molecular Weight | 227.09 g/mol | [3] |

| Appearance | White to light yellow crystalline solid | [4] |

| Melting Point | 223-225 °C | [4] (Note: From a commercial supplier, may require independent verification) |

| Boiling Point | Decomposes | Expected for a salt of an organic base. |

| Solubility | Soluble in water. | [4] Expected for a hydrochloride salt. |

| pKa (Estimated) | pKa1 ~ 2-4 (pyridinium), pKa2 ~ 5-7 (anilinium) | Based on pKa of 2,6-dimethoxypyridine (~1.57-7.65) and 3-aminopyridine (~6.04).[5][6][7] |

Synthesis and Salt Formation

Proposed Synthetic Workflow:

Diagram 2: Proposed Synthetic Workflow

References

- 1. 4,6-Dimethoxypyridin-3-amine | 89943-34-0 | Benchchem [benchchem.com]

- 2. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]

- 3. This compound - CAS:50503-42-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-Aminopyridine price,buy 3-Aminopyridine - chemicalbook [chemicalbook.com]

- 7. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 8. CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine - Google Patents [patents.google.com]

4,6-Dimethoxypyridin-3-amine dihydrochloride molecular structure and weight

An In-Depth Technical Guide to 4,6-Dimethoxypyridin-3-amine Dihydrochloride: Structure, Properties, and Synthetic Utility

Executive Summary

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in pharmaceutical research and drug development. The document elucidates the molecule's core structural and physicochemical properties, explores the strategic importance of the aminopyridine scaffold in medicinal chemistry, and details its applications as a synthetic intermediate. By explaining the causality behind its use and formulation as a dihydrochloride salt, this guide serves as a practical resource for leveraging this compound in the synthesis of complex, biologically active molecules, particularly fused heterocyclic systems.

Core Molecular Profile

A thorough understanding of the molecular structure and properties is fundamental to the effective application of any chemical intermediate. This section details the essential characteristics of this compound.

Molecular Structure and Identification

This compound (CAS No: 50503-42-9) is the salt form of the parent compound, 4,6-dimethoxypyridin-3-amine (CAS No: 89943-34-0).[1][2] The dihydrochloride formulation enhances the compound's stability and aqueous solubility, which are advantageous for handling, storage, and certain reaction conditions.[3] The structure consists of a pyridine ring functionalized with two methoxy groups at the 4- and 6-positions and an amino group at the 3-position. The two hydrochloride equivalents protonate the two most basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic 3-amino group.

Physicochemical Properties

The key quantitative data for this compound are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 50503-42-9 | [2] |

| Molecular Formula | C₇H₁₀N₂O₂·2HCl (or C₇H₁₂Cl₂N₂O₂) | [2] |

| Molecular Weight | 227.09 g/mol | [2] |

| Appearance | Solid | [1] |

| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [2] |

| Parent Compound CAS | 89943-34-0 (Free Base) | [1] |

| Parent MW | 154.17 g/mol (Free Base) | [1] |

Scientific Rationale and Applications in Drug Discovery

The utility of this compound stems from the strategic importance of its core structure, the aminopyridine scaffold.

The Strategic Importance of the Aminopyridine Scaffold

Pyridine and its derivatives are among the most prevalent heterocyclic systems in pharmaceuticals, forming the core of numerous FDA-approved drugs.[4] This is due to the pyridine ring's ability to act as a bioisostere for a phenyl ring while offering a key hydrogen bond acceptor site (the ring nitrogen), which can significantly enhance binding affinity to biological targets and improve pharmacokinetic properties like solubility.[4]

The introduction of an amino group creates an aminopyridine, a versatile platform for further chemical modification.[1] The specific substitution pattern of 4,6-dimethoxypyridin-3-amine is particularly valuable:

-

3-Amino Group: Provides a primary nucleophilic site for reactions such as acylation, condensation with aldehydes/ketones to form imines, and, most importantly, participation in cyclization reactions.[1]

-

4,6-Dimethoxy Groups: These electron-donating groups modulate the electronic properties of the pyridine ring, influencing its reactivity and the basicity of the nitrogen atoms. They can also serve as handles for further modification or as key interaction points with a biological target.

Key Synthetic Applications

The primary application of 4,6-dimethoxypyridin-3-amine is as a synthon for constructing more complex molecular frameworks. Its most significant use is as a precursor for fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines .[1] These fused structures are of high interest in medicinal chemistry due to their diverse and potent biological activities, including roles as kinase inhibitors for anticancer therapies.[1][5] The arrangement of the 3-amino group adjacent to the pyridine nitrogen provides an ideal geometry for annulation reactions to build the second ring.

Synthetic Strategy and Methodologies

The practical use of this compound requires an understanding of its synthesis and handling.

Rationale for Dihydrochloride Salt Formulation

As a free base, aminopyridines can be susceptible to aerial oxidation and may have limited solubility in various solvents. Converting the amine to a dihydrochloride salt provides two key advantages:

-

Enhanced Stability: The protonated nitrogens are less nucleophilic and less prone to degradation, leading to a longer shelf-life and more consistent purity.

-

Improved Solubility: The ionic nature of the salt often increases solubility in polar protic solvents, which can be beneficial for purification or for specific reaction setups.[3] Before use in many organic reactions, the free base is typically liberated in situ by the addition of a non-nucleophilic base.

General Synthetic Workflow

The synthesis of substituted aminopyridines often relies on nucleophilic aromatic substitution (SNAr) pathways on a pre-functionalized pyridine ring. A plausible and illustrative workflow starting from a readily available polychlorinated pyridine is outlined below.

Example Experimental Protocol: Synthesis of a Fused Pyrido[2,3-d]pyrimidine

This protocol describes a representative cyclization reaction using 4,6-dimethoxypyridin-3-amine as the starting material to construct a fused heterocyclic system. This is a self-validating system where reaction progress can be monitored by TLC and the product confirmed by spectroscopic methods.

Objective: To synthesize a substituted pyrido[2,3-d]pyrimidine via condensation and cyclization.

Materials:

-

This compound

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

An electrophilic cyclization partner (e.g., N,N-Dimethylformamide dimethyl acetal - DMF-DMA)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Standard laboratory glassware, inert atmosphere setup (N₂ or Ar), heating mantle, and magnetic stirrer.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous toluene (approx. 10-20 mL per mmol of starting material) via syringe.

-

In Situ Free Base Liberation: Add triethylamine (2.2 eq) dropwise to the suspension at room temperature. The purpose of the base is to neutralize the two HCl equivalents and liberate the nucleophilic free amine. The formation of triethylamine hydrochloride salt is often observed as a white precipitate. Stir for 15-30 minutes.

-

Addition of Cyclization Partner: Add DMF-DMA (1.2 eq) to the reaction mixture. This reagent will react with the primary amine to form an amidine intermediate, which is the precursor to cyclization.

-

Thermal Cyclization: Heat the reaction mixture to reflux (approx. 110 °C for toluene). The high temperature provides the activation energy needed for the intramolecular cyclization to form the pyrimidine ring of the fused system.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated triethylamine hydrochloride.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material using column chromatography on silica gel to yield the pure pyrido[2,3-d]pyrimidine derivative.

-

-

Characterization: Confirm the structure of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), to validate the successful synthesis.

Safety and Handling

While a specific Safety Data Sheet (SDS) must be consulted for this compound, general precautions for related aminopyridine compounds should be followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

-

Toxicity: Many aminopyridine derivatives exhibit some level of toxicity. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

Conclusion

This compound is a high-value synthetic intermediate whose utility is firmly grounded in the established importance of the aminopyridine scaffold in drug discovery. Its specific substitution pattern makes it an ideal precursor for the synthesis of complex fused heterocycles with significant biological potential. The dihydrochloride salt form ensures stability and ease of handling, making it a reliable and versatile tool for medicinal chemists and researchers aiming to construct novel therapeutic agents.

References

- 1. 4,6-Dimethoxypyridin-3-amine | 89943-34-0 | Benchchem [benchchem.com]

- 2. This compound - CAS:50503-42-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride | Benchchem [benchchem.com]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 4,6-Dimethoxypyridin-3-amine Dihydrochloride in Organic Solvents

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of an active pharmaceutical ingredient's (API) physicochemical properties is paramount. Among these, solubility is a critical determinant of a compound's behavior in various stages, from synthetic workup and purification to formulation and bioavailability. This guide focuses on 4,6-Dimethoxypyridin-3-amine dihydrochloride, a heterocyclic compound of interest for medicinal chemistry applications.[1]

Given the limited availability of direct quantitative solubility data for this specific salt in public literature, this document serves as a comprehensive technical resource for researchers. It provides a foundational understanding of the factors expected to govern its solubility, a predictive qualitative assessment across a range of organic solvents, and a detailed, field-proven experimental protocol for its precise quantitative determination.

Physicochemical Profile and Structural Analysis

To predict the solubility of this compound, we must first analyze its molecular structure and inherent properties. The molecule is a salt, formed from the reaction of the basic 4,6-Dimethoxypyridin-3-amine with two equivalents of hydrochloric acid.[2][3] This conversion to a dihydrochloride salt is a common strategy in pharmaceutical chemistry to enhance aqueous solubility and stability.[3]

The key characteristics are summarized below:

| Property | Value / Structure | Source |

| IUPAC Name | 4,6-dimethoxy-3-pyridinamine dihydrochloride | [2] |

| CAS Number | 50503-42-9 | [2] |

| Molecular Formula | C₇H₁₀N₂O₂ · 2HCl | [2] |

| Molecular Weight | 227.09 g/mol | [2] |

| Structure |  (Illustrative structure of the protonated amine salt) (Illustrative structure of the protonated amine salt) | - |

| Parent Compound | 4,6-Dimethoxypyridin-3-amine (CAS: 89943-34-0) | [1][4] |

Expert Analysis of Causality:

The defining feature of this molecule is its ionic character. The two hydrochloride components protonate the basic nitrogen atoms—the pyridine ring nitrogen and the exocyclic amino group—creating a dicationic species with two chloride counter-ions. This ionic nature fundamentally dictates its solubility, making it highly polar.[3][5] The general principle of "like dissolves like" suggests that its solubility will be highest in polar solvents capable of solvating the charged species and the chloride ions. Conversely, its solubility is expected to be very low in non-polar organic solvents.[5]

Theoretical Solubility Profile in Organic Solvents

Based on the physicochemical principles discussed, a qualitative solubility profile can be predicted. This serves as an essential starting point for solvent screening in any experimental setting.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High to Moderate | These solvents have high dielectric constants and can form hydrogen bonds, effectively solvating both the protonated amine groups and the chloride ions. Methanol is often a better solvent for salts than ethanol due to its higher polarity. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to Low | DMSO and DMF are highly polar and can solvate cations well. However, their ability to solvate anions (Cl⁻) is less effective than protic solvents, which may limit overall solubility compared to methanol. |

| Medium Polarity | Acetone, Acetonitrile, Ethyl Acetate | Very Low | These solvents lack the strong hydrogen-bonding capability and have lower dielectric constants, making them poor solvents for highly ionic salts. |

| Non-Polar | Toluene, Hexane, Diethyl Ether, Dichloromethane (DCM) | Insoluble / Very Low | These solvents cannot effectively overcome the high lattice energy of the ionic solid. The large energy mismatch between the non-polar solvent and the highly polar solute results in negligible solubility.[5] |

It is crucial to recognize that such predictions are qualitative. Factors like the specific crystal lattice energy of the solid can significantly influence solubility, making experimental verification indispensable.[6]

Experimental Protocol for Quantitative Solubility Determination

This section provides a robust, self-validating protocol for determining the equilibrium solubility of this compound. The equilibrium or thermodynamic solubility measurement ensures that the solution is truly saturated, providing a reliable value for process development and formulation.[7]

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg precision)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of accurately weighed vials. "Excess" is critical and means that a visible amount of undissolved solid must remain at the end of the experiment.[8]

-

Add a precisely known volume or mass of the chosen organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation, which would artificially inflate the calculated solubility.

Step 2: Equilibration

-

Place the vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate, but longer times may be necessary.[8] A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.

Step 3: Sample Preparation and Analysis

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully draw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is crucial to avoid overestimation of solubility.

-

Accurately dilute the clear filtrate with a suitable solvent (often the same solvent used for the experiment or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration of the dissolved compound.

Step 4: Calculation of Solubility

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Mandatory Visualization: Experimental Workflow

The following diagram outlines the logical flow of the solubility determination protocol.

Caption: Experimental workflow for determining equilibrium solubility.

Key Factors Influencing Solubility

Several physical and chemical factors can alter the measured solubility of this compound.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[6] This relationship can be quantified using the van't Hoff equation. For process chemistry, determining solubility at various temperatures is often necessary.

-

pH and Co-solvents: While this guide focuses on pure organic solvents, any presence of water would introduce pH as a critical variable. The solubility of an amine salt can be significantly affected by pH, as shifting the equilibrium towards the free base (less polar) would drastically decrease aqueous solubility but could potentially increase solubility in less polar organic co-solvents.[6][9]

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility.[6] The most stable polymorph will always be the least soluble. It is essential to characterize the solid form used in the solubility studies to ensure consistency and reproducibility.

Conclusion

While specific, pre-existing quantitative data for the solubility of this compound in organic solvents is scarce, a robust scientific framework allows for its effective prediction and determination. Its nature as a dihydrochloride salt renders it a highly polar, ionic compound, predisposing it to be most soluble in polar protic solvents like methanol and sparingly soluble to insoluble in non-polar media. For drug development professionals, the provided experimental protocol offers a reliable and accurate method to generate the critical solubility data needed for informed decisions in process optimization, purification, and formulation design.

References

- 1. 4,6-Dimethoxypyridin-3-amine | 89943-34-0 | Benchchem [benchchem.com]

- 2. This compound - CAS:50503-42-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 4,6-Dimethoxypyridin-3-amine | 89943-34-0 [amp.chemicalbook.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of 4,6-Dimethoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4,6-dimethoxypyridin-3-amine, a key building block in medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages high-quality predicted data, substantiated by empirical data from analogous structures, to offer a robust framework for spectral assignment and interpretation. We will explore the theoretical underpinnings of the expected chemical shifts and coupling constants, present a detailed experimental protocol for acquiring such data, and discuss the application of 2D NMR techniques for unambiguous structural confirmation.

Introduction: The Significance of 4,6-Dimethoxypyridin-3-amine

4,6-Dimethoxypyridin-3-amine is a substituted pyridine derivative of significant interest in the field of drug discovery and development. Its structural motifs, featuring a pyridine core with electron-donating methoxy and amino groups, make it a valuable synthon for the creation of a diverse range of heterocyclic compounds with potential therapeutic applications. The precise arrangement of these functional groups allows for targeted modifications and the exploration of structure-activity relationships (SAR) in various drug design programs.

Accurate structural characterization is paramount in the synthesis and application of such molecules. NMR spectroscopy stands as the gold standard for non-destructive structural analysis, providing detailed information about the molecular framework and the electronic environment of each atom. This guide serves as a comprehensive resource for researchers working with 4,6-dimethoxypyridin-3-amine and related compounds, enabling confident identification and characterization.

Predicted NMR Spectral Data

Due to the unavailability of experimentally recorded spectra in the public domain, the following ¹H and ¹³C NMR data have been generated using advanced prediction algorithms. These predictions are cross-referenced with experimental data from structurally related compounds to ensure the highest possible accuracy.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4,6-dimethoxypyridin-3-amine in CDCl₃ is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for 4,6-Dimethoxypyridin-3-amine (in CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | s | 1H | H-2 |

| ~6.15 | s | 1H | H-5 |

| ~4.50 | br s | 2H | -NH₂ |

| ~3.90 | s | 3H | 4-OCH₃ |

| ~3.85 | s | 3H | 6-OCH₃ |

Note: 's' denotes a singlet, and 'br s' denotes a broad singlet. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of 4,6-dimethoxypyridin-3-amine in CDCl₃ is detailed in Table 2.

Table 2: Predicted ¹³C NMR Data for 4,6-Dimethoxypyridin-3-amine (in CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

| ~162.5 | C-6 |

| ~158.0 | C-4 |

| ~138.0 | C-2 |

| ~125.0 | C-3 |

| ~88.0 | C-5 |

| ~53.5 | 4-OCH₃ |

| ~53.0 | 6-OCH₃ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Spectral Interpretation and Rationale

The predicted chemical shifts can be rationalized by considering the electronic effects of the substituents on the pyridine ring.

¹H NMR Spectrum Analysis

-

Aromatic Protons (H-2 and H-5): The pyridine ring possesses two protons. The proton at the 2-position (H-2) is predicted to be the most downfield-shifted aromatic proton (~7.85 ppm). This is due to its ortho position relative to the electronegative nitrogen atom of the pyridine ring. The proton at the 5-position (H-5) is expected to appear significantly upfield (~6.15 ppm). This is a result of the strong electron-donating effects of the para-amino group and the ortho-methoxy group, which increase the electron density at this position. Both signals are predicted to be singlets as they lack adjacent protons for spin-spin coupling.

-

Amino Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet around 4.50 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water or other protic species. The chemical shift of amine protons can be highly dependent on solvent, concentration, and temperature.

-

Methoxy Protons (-OCH₃): The two methoxy groups are predicted to give rise to two distinct singlets at approximately 3.90 ppm and 3.85 ppm, each integrating to three protons. Their slightly different chemical shifts are due to the different electronic environments at the 4- and 6-positions of the pyridine ring.

¹³C NMR Spectrum Analysis

-

Aromatic Carbons: The carbon atoms of the pyridine ring exhibit a wide range of chemical shifts. The carbons bearing the methoxy groups (C-4 and C-6) are expected to be the most downfield-shifted (~158.0 and ~162.5 ppm, respectively) due to the deshielding effect of the attached oxygen atoms. The C-2 carbon is also significantly downfield (~138.0 ppm) due to its proximity to the ring nitrogen. The C-3 carbon, attached to the amino group, is predicted around 125.0 ppm. The most upfield aromatic carbon is C-5 (~88.0 ppm), which experiences a strong shielding effect from the ortho-methoxy and para-amino groups.

-

Methoxy Carbons (-OCH₃): The carbons of the two methoxy groups are expected to resonate in the region of 53.0-53.5 ppm, which is characteristic for methoxy groups attached to an aromatic ring.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 4,6-dimethoxypyridin-3-amine, the following experimental procedure is recommended.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can also be used depending on the solubility of the sample.

-

Sample Concentration: For ¹H NMR, dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR). However, the residual solvent peak can also be used for referencing (for CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Caption: Workflow for NMR sample preparation and analysis.

Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a standard 400 MHz spectrometer.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-15 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 220-240 ppm.

-

Number of Scans: 1024 scans or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Advanced 2D NMR Techniques for Structural Confirmation

While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguous assignment of all proton and carbon signals, especially in more complex molecules.

-

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For 4,6-dimethoxypyridin-3-amine, a COSY spectrum would be expected to show no cross-peaks between the aromatic protons (H-2 and H-5) as they are not adjacent, confirming their singlet nature.

-

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would definitively link the proton signals at ~7.85 ppm and ~6.15 ppm to their corresponding carbon signals at ~138.0 ppm (C-2) and ~88.0 ppm (C-5), respectively. It would also correlate the methoxy proton signals to the methoxy carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. For instance, the proton at H-2 (~7.85 ppm) should show correlations to C-4 (~158.0 ppm) and C-6 (~162.5 ppm). The methoxy protons should show correlations to the carbons they are attached to (C-4 and C-6).

Caption: Key 2D NMR correlations for structural elucidation.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for 4,6-dimethoxypyridin-3-amine. By combining high-quality spectral prediction with the analysis of analogous compounds, a reliable framework for the interpretation and assignment of its NMR spectra is established. The inclusion of a detailed experimental protocol and a discussion of advanced 2D NMR techniques further equips researchers with the necessary tools for the confident structural characterization of this important synthetic building block. As with any predictive data, experimental verification remains the ultimate standard, and this guide provides a robust starting point for such investigations.

An In-depth Technical Guide to the Spectroscopic Characterization of Substituted Aminopyridines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Substituted aminopyridines are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their biological activity and chemical reactivity are intrinsically linked to their molecular structure, including the nature and position of substituents on the pyridine ring. A thorough spectroscopic characterization is therefore paramount for unambiguous structure elucidation, purity assessment, and understanding structure-property relationships. This guide provides a comprehensive overview of the key spectroscopic techniques employed in the characterization of substituted aminopyridines, blending theoretical principles with practical insights for researchers in the field.

The Strategic Importance of Spectroscopic Characterization

The journey from a novel substituted aminopyridine synthesis to its application, particularly in drug development, is underpinned by rigorous analytical characterization. Spectroscopic methods provide a non-destructive window into the molecular world, offering detailed information about connectivity, functional groups, electronic environment, and three-dimensional structure. For substituted aminopyridines, these techniques are crucial for:

-

Confirming Molecular Identity: Verifying that the synthesized molecule is indeed the intended one.

-

Elucidating Isomeric Structures: Distinguishing between positional isomers, which can exhibit vastly different biological activities.

-

Investigating Tautomerism: Aminopyridines can exist in different tautomeric forms, and spectroscopic analysis helps in identifying the predominant form in various states (solid, liquid, vapor).[1][2][3][4]

-

Assessing Purity: Identifying and quantifying impurities that may affect the compound's efficacy and safety.

-

Understanding Substituent Effects: Probing how different substituents influence the electronic distribution and geometry of the aminopyridine core.[5][6][7]

This guide will navigate through the most powerful spectroscopic tools for this purpose: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), supplemented by the invaluable insights from computational methods like Density Functional Theory (DFT).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural analysis of organic molecules. For substituted aminopyridines, ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

The chemical shifts (δ) of protons in ¹H NMR are highly sensitive to their electronic environment. The position of substituents on the aminopyridine ring significantly influences the chemical shifts of the ring protons.

-

General Trends: The amino group (-NH₂) is an electron-donating group, which generally causes an upfield shift (lower ppm) of the ortho and para protons relative to unsubstituted pyridine. Conversely, electron-withdrawing substituents will cause a downfield shift (higher ppm) of nearby protons.

-

Substituent Effects: Studies have shown that the chemical shifts of protons ortho and para to a variable substituent in vicinally substituted aminopyridines correlate well with the dual substituent parameter (DSP) treatment, indicating that the shifts are governed by electronic effects.[5][6]

-

Amino Protons: The chemical shift of the -NH₂ protons can vary widely depending on the solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, the amino protons often appear as a broad singlet. The chemical shifts of these protons are also influenced by the electronic nature of other substituents on the ring.[7]

-

Coupling Constants (J): The coupling patterns between adjacent protons provide valuable information about their relative positions on the pyridine ring. For example, ortho coupling is typically larger than meta and para coupling.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons in Substituted Aminopyridines

| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |

| Pyridine Ring Protons | 6.0 - 8.5 | Highly dependent on substituent type and position. |

| Amino (-NH₂) Protons | 3.0 - 8.0 (variable) | Broad signal, sensitive to solvent and concentration. |

| Substituent Protons | Variable | Dependent on the nature of the substituent. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are also sensitive to substituent effects.

-

General Trends: The amino group causes an upfield shift of the ipso-carbon (the carbon directly attached to the amino group) and the para-carbon. Electron-withdrawing groups have the opposite effect.

-

Structure Confirmation: The number of signals in the ¹³C NMR spectrum corresponds to the number of magnetically non-equivalent carbon atoms, which is a key piece of information for structure confirmation.

Experimental Protocol: A Typical NMR Experiment

-

Sample Preparation: Dissolve 5-10 mg of the substituted aminopyridine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts, especially for labile protons.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 600 MHz). Standard pulse programs are typically used.

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling constants, and signal multiplicities to deduce the structure.

Caption: A generalized workflow for NMR analysis of substituted aminopyridines.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups and Investigating Tautomerism

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. For substituted aminopyridines, it is particularly useful for confirming the presence of the amino group and other substituents, as well as for studying hydrogen bonding and tautomerism.

Key Vibrational Modes

-

N-H Stretching: The amino group exhibits characteristic symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹.[8] The positions of these bands can be influenced by hydrogen bonding; broader and lower frequency bands suggest stronger hydrogen bonding.

-

C=C and C=N Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) appear in the 1400-1650 cm⁻¹ region.[9][10] The exact positions and intensities of these bands are sensitive to the nature and position of substituents.

-

N-H Bending: The N-H bending (scissoring) vibration of the amino group is typically observed around 1600-1650 cm⁻¹.

-

C-N Stretching: The stretching vibration of the C-N bond between the amino group and the pyridine ring usually appears in the 1250-1350 cm⁻¹ region.[9]

Investigating Tautomerism

FTIR spectroscopy is a powerful tool for studying the tautomeric equilibrium between the amino and imino forms of aminopyridines.[1] For example, 2-aminopyridine can exist in equilibrium with its tautomer, 2(1H)-pyridinimine. The infrared spectra of these tautomers will show distinct differences, particularly in the N-H and C=N stretching regions. Studies have been conducted in various phases (solid, liquid, and vapor) to understand the factors influencing this equilibrium.[1]

Experimental Protocol: FTIR Analysis

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

-

Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition: Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Compare the experimental spectrum with literature data or with spectra calculated using computational methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For substituted aminopyridines, the position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands are influenced by the electronic nature of the substituents and the solvent polarity.

-

π → π and n → π Transitions:** The UV-Vis spectra of aminopyridines are typically characterized by π → π* transitions, which are usually intense, and n → π* transitions, which are generally weaker.

-

Substituent Effects: Electron-donating groups (like -NH₂) tend to cause a bathochromic shift (red shift, to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). Electron-withdrawing groups often lead to a hypsochromic shift (blue shift, to shorter wavelengths).

-

Solvatochromism: The position of the absorption bands can be affected by the polarity of the solvent, a phenomenon known as solvatochromism. This can provide insights into the nature of the electronic transitions.[11]

Table 2: Representative UV-Vis Absorption Maxima for Aminopyridine Isomers

| Compound | Solvent | λ_max (nm) | Reference |

| 2-Aminopyridine | Ethanol | 235, 302 | [12] |

| 3-Aminopyridine | Ethanol | 238, 290 | [13] |

| 4-Aminopyridine | Water | 247 | NIST Chemistry WebBook |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.

-

Molecular Ion Peak (M⁺): The molecular ion peak in the mass spectrum gives the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

-

Fragmentation Patterns: The fragmentation of the molecular ion provides a unique fingerprint that can be used for structure elucidation. The fragmentation pathways are often influenced by the position of the substituents on the pyridine ring. A general method has been described to recognize the site of substitution in monosubstituted pyridines based on the formation and subsequent reactions of the corresponding pyridinium ion.[14]

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Interpretation: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to gain structural information.

Caption: A simplified workflow for mass spectrometry analysis.

The Synergy of Computational Chemistry: DFT in Spectroscopic Analysis

Computational methods, particularly Density Functional Theory (DFT), have become an indispensable tool in the spectroscopic characterization of molecules. DFT calculations can be used to:

-

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts, vibrational frequencies (FTIR/Raman), and electronic transitions (UV-Vis) that can be compared with experimental data to support structural assignments.[3][4][15][16][17][18][19][20]

-

Investigate Molecular Structures and Tautomerism: Determine the optimized geometries and relative stabilities of different isomers and tautomers.[2][3][4]

-

Assign Vibrational Modes: Aid in the assignment of complex vibrational spectra by providing a theoretical basis for the observed absorption bands.[3][4][15][17]

The combination of experimental spectroscopic data with DFT calculations provides a powerful and self-validating approach to the comprehensive characterization of substituted aminopyridines.

Conclusion: An Integrated Approach for Unambiguous Characterization

The spectroscopic characterization of substituted aminopyridines requires a multi-technique approach. While NMR spectroscopy provides the foundational structural information, FTIR, UV-Vis, and mass spectrometry offer complementary and crucial data for a complete and unambiguous characterization. Furthermore, the integration of computational methods like DFT enhances the reliability of spectral assignments and provides deeper insights into the structural and electronic properties of these important molecules. By leveraging the strengths of each of these techniques, researchers and drug development professionals can confidently elucidate the structures of novel substituted aminopyridines, paving the way for their successful application.

References

- 1. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sciforum.net [sciforum.net]

- 12. 2-Aminopyridine [webbook.nist.gov]

- 13. 3-Aminopyridine [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine. | Semantic Scholar [semanticscholar.org]

- 17. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Fluorescent Properties of Aminopyridines

Abstract

Aminopyridines represent a vital class of heterocyclic compounds, foundational to numerous applications in medicinal chemistry, materials science, and biological imaging.[1][2][3] Their inherent electronic properties, coupled with the versatility of the pyridine ring, make them attractive scaffolds for the development of novel therapeutic agents and functional materials.[4] This guide provides a comprehensive exploration of the synthetic methodologies for accessing variously substituted aminopyridines and delves into the nuanced factors governing their fluorescent properties. We will examine both classical and contemporary synthetic strategies, offering insights into reaction mechanisms and practical considerations. Furthermore, this document will elucidate the structure-property relationships that dictate the photophysical behavior of these molecules, providing a framework for the rational design of aminopyridine-based fluorophores for advanced applications. Detailed experimental protocols, comparative data, and mechanistic visualizations are included to equip researchers, scientists, and drug development professionals with the knowledge to effectively synthesize and utilize these versatile compounds.

Introduction: The Significance of the Aminopyridine Scaffold

The aminopyridine framework, existing in three isomeric forms (2-, 3-, and 4-aminopyridine), is a privileged structure in chemistry and pharmacology.[1][2][3] The presence of the amino group, a strong electron-donating substituent, significantly modulates the electronic landscape of the electron-deficient pyridine ring, giving rise to a unique combination of chemical reactivity and physical properties. This "push-pull" electronic character is central to their utility.

In the realm of drug discovery, aminopyridine derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and neuroprotective effects.[4][5][6] For instance, 4-aminopyridine is a clinically approved drug for improving walking in patients with multiple sclerosis, underscoring the therapeutic potential of this class of compounds.[5][6]

Beyond their medicinal applications, the inherent fluorescence of many aminopyridine derivatives has positioned them as valuable tools in chemical biology and materials science.[7][8] Unsubstituted 2-aminopyridine, for example, exhibits a notable quantum yield, making it a promising starting point for the development of fluorescent probes.[7][8] These probes can be employed for a variety of purposes, including the labeling of biomolecules, sensing of metal ions, and as components in organic light-emitting diodes (OLEDs).[9][10][11]

This guide aims to provide a holistic understanding of aminopyridines, bridging the gap between their synthesis and their functional application, with a particular focus on their intriguing fluorescent properties.

Synthetic Strategies for Aminopyridine Derivatives

The synthesis of aminopyridines can be broadly categorized into two approaches: the direct amination of a pre-existing pyridine ring and the construction of the aminopyridine ring from acyclic precursors. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Amination Methods

One of the most established methods for the synthesis of 2-aminopyridine is the Chichibabin reaction, which involves the direct amination of pyridine with sodium amide (NaNH₂).[2] This reaction proceeds via a nucleophilic addition-elimination mechanism.

-

Mechanism Insight: The reaction is initiated by the nucleophilic attack of the amide anion at the electron-deficient C2 position of the pyridine ring. This is followed by the elimination of a hydride ion, which subsequently reacts with another molecule of the aminating agent or a proton source to liberate hydrogen gas, driving the reaction to completion. The intermediate salt is then hydrolyzed to yield 2-aminopyridine.[2]

For the synthesis of 3-aminopyridine, the Hofmann rearrangement of nicotinamide (the amide of nicotinic acid) is a widely employed method.[12][13][14]

-

Causality in Experimental Choice: This multi-step reaction, occurring in the presence of a base and a halogen (typically bromine), is a reliable method for converting an amide into a primary amine with one fewer carbon atom. The choice of nicotinamide as the precursor directly leads to the desired 3-amino substitution pattern on the pyridine ring.

Modern Synthetic Approaches

Modern organic synthesis often favors efficiency and atom economy, making multi-component reactions (MCRs) an attractive strategy. A notable example is the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.[15]

-

Expertise in Action: This approach typically involves the condensation of an enaminone, malononitrile, and a primary amine under solvent-free conditions.[15] The reaction proceeds through a cascade of events, including a Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to afford the highly functionalized 2-aminopyridine product.[15] The absence of a solvent not only simplifies the workup but also aligns with the principles of green chemistry.

Functionalized 4-aminopyridines can be accessed through the ring transformation of other heterocyclic systems. For instance, 3-methyl-5-nitropyrimidin-4(3H)-one can be converted into 4-aminopyridine derivatives by reacting it with active methylene compounds in the presence of ammonium acetate.[16]

-

Authoritative Grounding: This method leverages the electrophilic nature of the pyrimidinone ring, which undergoes nucleophilic attack by the active methylene compound, followed by ring-opening and re-cyclization with ammonia (from ammonium acetate) to form the pyridine ring.

Visualizing Synthetic Pathways

To illustrate these synthetic strategies, the following diagrams created using Graphviz (DOT language) outline the core transformations.

Caption: Key synthetic routes to aminopyridines.

Fluorescent Properties of Aminopyridines

The fluorescence of aminopyridines is a consequence of their electronic structure, specifically the interaction between the electron-donating amino group and the electron-accepting pyridine ring. This "push-pull" system often leads to an intramolecular charge transfer (ICT) upon photoexcitation, which is a key determinant of their photophysical properties.[18]

Factors Influencing Fluorescence

Several factors can significantly impact the fluorescent properties of aminopyridines:

-

Substitution Pattern: The position of the amino group and the presence of other substituents on the pyridine ring have a profound effect on the fluorescence quantum yield and emission wavelength. For instance, unsubstituted 2-aminopyridine has a relatively high quantum yield of approximately 0.6.[7]

-

Electron-Donating and Withdrawing Groups: The introduction of additional electron-donating groups (e.g., -OH, -NH₂) can enhance fluorescence, while electron-withdrawing groups (e.g., -NO₂, -COOH) tend to decrease or quench fluorescence.[19]

-

Solvent Polarity (Solvatochromism): Aminopyridines with a significant change in dipole moment between their ground and excited states often exhibit solvatochromism, where the emission wavelength shifts with the polarity of the solvent.[18][20][21] An increase in solvent polarity will typically stabilize the more polar excited state, leading to a red-shift (bathochromic shift) in the emission spectrum.[18]

-

pH: The protonation state of the amino group and the pyridine nitrogen can dramatically alter the electronic structure and, consequently, the fluorescent properties. For example, in acidic solutions, the fluorescence of aniline (a structural analog) is quenched.[19]

Quantitative Photophysical Data

The following table summarizes the photophysical properties of selected aminopyridine derivatives to illustrate the impact of substitution.

| Compound | Substituents | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| 1 | 2-Amino, 6-phenyl, 3,4-dicarboxylate | 390 | 480 | 0.34 | [7] |

| 2 | 2-(Benzylamino), 6-phenyl, 3,4-dicarboxylate | 390 | 480 | 0.44 | [7] |

| 3 | 2-(Cyclohexylamino), 6-phenyl, 3,4-dicarboxylate | 390 | 480 | 0.31 | [7] |

| 7 | 2-Amino, 6-(p-bromophenyl), 3,4-dicarboxylate | 390 | 480 | 0.22 | [7] |

| 8 | 2-Amino, 6-octyl, 3,4-dicarboxylate | 345 | 455 | 0.02 | [7] |

| 15 | Azido-substituted aminopyridine | - | - | Non-fluorescent | [7] |

| 17 | Triazole-substituted aminopyridine (from 15) | - | - | 0.43 | [7] |

Data extracted from reference[7].

"Click-and-Probing" Applications

A particularly innovative application of aminopyridine fluorescence is in "click-and-probing" strategies.[7][22] In this approach, a non-fluorescent aminopyridine derivative bearing an azide group is synthesized.[7] The azide group acts as a fluorescence quencher. Upon a "click" reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC), with a target molecule containing an alkyne, a highly fluorescent triazole product is formed.[7] This "turn-on" fluorescence provides a powerful tool for bio-orthogonal labeling and imaging.[7]

Caption: "Click-and-Probing" workflow.

Experimental Protocols

To ensure the practical applicability of this guide, detailed experimental protocols for key synthetic and analytical procedures are provided below.

General Protocol for Multi-Component Synthesis of 2-Amino-3-cyanopyridines[15]

-

Reactant Preparation: In a reaction vessel, combine the enaminone (1 mmol), malononitrile (1 mmol), and the desired primary amine (1 mmol).

-

Reaction Conditions: Heat the mixture under solvent-free conditions at 80 °C for 3 hours.[15]

-

Workup and Purification: After cooling to room temperature, purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-cyanopyridine derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FTIR, ¹H NMR, and ¹³C NMR.[15]

General Protocol for Copper-Catalyzed Amination of Bromopyridines[23]

-

Reaction Setup: In a Schlenk tube under an argon atmosphere, add Cu₂O (0.025 mmol, 5 mol%), the bromopyridine derivative (0.5 mmol), a 28% aqueous solution of NH₃ (10 mmol, 20 equiv.), K₂CO₃ (0.1 mmol, 20 mol%), DMEDA (0.05 mmol, 10 mol%), and ethylene glycol (1 ml).[23]

-

Reaction Conditions: Stir the reaction mixture at 60 °C for 16 hours.[23]

-

Extraction: After cooling, extract the reaction mixture with ethyl acetate (4 x 5 ml).[23]

-

Purification: Purify the combined organic extracts by silica gel chromatography to yield the aminopyridine product.[23]

Protocol for Measurement of Relative Fluorescence Quantum Yield[24][25]

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the aminopyridine sample. Quinine sulfate in 0.1 M H₂SO₄ is a common standard.[24]

-

Absorbance Measurements: Prepare a series of dilutions of both the standard and the sample in the same solvent. Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to minimize inner filter effects.

-

Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.

-

Data Analysis: Integrate the area under the emission curves for both the standard and the sample. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slopes of these plots are proportional to the quantum yields.

-

Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Conclusion and Future Outlook

Aminopyridines continue to be a cornerstone of synthetic and medicinal chemistry. The development of novel, efficient, and sustainable synthetic methods, such as multi-component and ring-transformation reactions, has significantly expanded the accessible chemical space of these valuable compounds. Concurrently, a deeper understanding of the structure-property relationships governing their fluorescence is paving the way for the rational design of sophisticated molecular probes and functional materials.

The future of aminopyridine research lies in the synergy between synthesis and application. The design of next-generation fluorescent probes with enhanced photostability, larger Stokes shifts, and tailored environmental sensitivity will undoubtedly fuel advancements in biological imaging and diagnostics. Furthermore, the exploration of aminopyridine derivatives in areas such as organic electronics and catalysis holds immense promise. As our ability to precisely engineer these molecules grows, so too will their impact across the scientific disciplines.

References

- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. article.sciencepg.com [article.sciencepg.com]

- 3. researchgate.net [researchgate.net]

- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 5. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Application of 2-aminopyridine fluorescence labeling to glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]